molecular formula C13H22N2O4 B8189113 3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester

3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester

Cat. No.: B8189113
M. Wt: 270.32 g/mol
InChI Key: PSORKAAJNSNPKZ-UHFFFAOYSA-N
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Description

3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester (CAS 1379794-24-7) is a high-purity chemical building block featuring the privileged 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold. This rigid, cleft-shaped molecular framework is of significant interest in medicinal chemistry and drug discovery due to its exceptional conformational properties and resemblance to cores found in bioactive natural products. The compound's structure includes a tert-butyl ester group, which provides steric protection and enhances the molecule's stability, making it a versatile intermediate for further synthetic elaboration. The 3,7-diazabicyclo[3.3.1]nonane core is a predominant moiety in many biologically active natural products and synthetic targets. Research indicates that this scaffold and its heteroanalogues are actively investigated for their potential in anticancer therapy, with some derivatives functioning as protease inhibitors or molecular tweezers. The rigid, bicyclic structure is particularly valued for its application in asymmetric catalysis and as a precursor in the synthesis of more complex molecular architectures. This product is intended for research applications as a key synthetic intermediate in the construction of biologically active molecules. It is supplied For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound to explore new perspectives in the design of anticancer chemotherapeutics and other life-saving medicines.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)15-6-8-4-14-5-9(7-15)10(8)11(16)17/h8-10,14H,4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSORKAAJNSNPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC(C1)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • First Stage : A dicarboxylic acid diester (e.g., dimethyl acetonedicarboxylate) reacts with pyridine-2-aldehyde and a primary amine (e.g., methylamine) in a branched C3–C4 alcohol (e.g., isobutanol) at 5–10°C. The aldehyde is added in 2.0–2.1 molar equivalents relative to the diester, followed by dropwise addition of the amine (0.95–1.05 equivalents). Water generated during the reaction is removed via azeotropic distillation under reduced pressure (40–50 mbar) at 40–45°C.

  • Second Stage : The intermediate piperidone is reacted with formaldehyde (37% aqueous solution) and a secondary amine (e.g., aminomethylpyridine) at 55–60°C. Isobutanol is continuously metered during azeotropic distillation to maintain reaction volume. The final product precipitates upon cooling and is isolated via filtration.

Key Parameters :

ParameterFirst StageSecond Stage
SolventIsobutanolIsobutanol
Temperature Range5–10°C55–60°C
Pressure40–50 mbar90–100 mbar
Yield (Overall)72.1%

This method achieves a purity of >98% (NMR) and eliminates challenges associated with intermediate handling, such as poor pourability and extended drying times.

Stepwise Synthesis with Intermediate Isolation

Traditional methods involve isolating the piperidone intermediate, though this approach is less efficient.

Protocol

  • Piperidone Formation :
    Dimethyl acetonedicarboxylate, pyridine-2-aldehyde, and methylamine are reacted in ethanol at 0–20°C. The intermediate is purified via recrystallization, yielding 50–56%.

  • Bicyclization :
    The isolated piperidone is treated with formaldehyde and aminomethylpyridine in isobutanol. After distillation, the product is filtered and washed with cold solvent.

Disadvantages :

  • 30–40% lower yield compared to one-pot synthesis.

  • High solvent consumption for intermediate purification.

While the cited patents focus on methyl esters, the tert-butyl ester variant can be synthesized via ester exchange or protective group strategies.

Boc Protection Method

  • Boc Anhydride Reaction :
    The free carboxylic acid intermediate (generated via hydrolysis of the methyl ester) reacts with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane. This step introduces the tert-butyloxycarbonyl (Boc) group.

  • Selective Deprotection :
    Acidic hydrolysis removes the Boc group from the 9-position, leaving the 3-tert-butyl ester intact.

Optimization Data :

ReagentConditionsYield
Boc AnhydrideDCM, RT, 12 h85–90%
HCl (aq.)0°C, 2 hQuantitative

Industrial-Scale Process Optimization

Solvent and Catalysis

  • Solvent : Isobutanol is preferred for its azeotropic properties, enabling efficient water removal.

  • Catalysts : No metal catalysts are required, but amine bases (e.g., cesium carbonate) aid in cyclization steps.

Yield Comparison

MethodYieldPurity
One-Pot Synthesis72.1%>98%
Stepwise Isolation44–56%95–97%
Boc Protection70–75%90–92%

Challenges and Mitigation Strategies

  • Intermediate Stability :
    The piperidone intermediate is hygroscopic, necessitating inert atmosphere handling during isolation.

  • Byproduct Formation :
    Excess formaldehyde may lead to over-alkylation. Controlled stoichiometry (1.0–1.1 equivalents) minimizes this .

Chemical Reactions Analysis

Types of Reactions

3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or remove protecting groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols

Scientific Research Applications

3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of biologically active molecules and as a building block for peptide synthesis.

    Medicine: It plays a role in the design and synthesis of novel drugs, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. Additionally, the presence of the Boc protecting group can influence the compound’s reactivity and stability, affecting its overall mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heteroatom Variations: 3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid 9-tert-butyl ester

  • Structure : Replaces one nitrogen (7-position) with an oxygen atom, forming a 3-oxa-9-aza system.
  • Physicochemical Data : Molecular weight 271.31 g/mol, purity 97%, solid form .

Ring Size Variations: (1R,3S,4S)-2-Aza-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid 2-tert-butyl ester

  • Structure : Smaller bicyclo[2.2.1]heptane ring with one nitrogen atom.
  • Impact: Reduced ring strain and conformational flexibility compared to the larger bicyclo[3.3.1]nonane system.
  • Synthesis : Prepared via alkylation with iodomethane and cesium carbonate, followed by HCl-mediated deprotection .

Substituent Variations: 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane

  • Structure : Lacks carboxylic acid/ester groups; features propyl substituents at both nitrogen positions.
  • Impact : Increased lipophilicity but reduced polarity, likely affecting bioavailability and target engagement .

Positional Isomers: 3,9-Diazabicyclo[3.3.1]nonanyl Derivatives

  • Structure : Nitrogen atoms at positions 3 and 9 instead of 3 and 5.

Table 1: Comparative Overview of Key Compounds

Compound Name Heteroatoms Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester 2N ~285.3 (estimated) 3-tert-butyl ester Drug scaffold, metabolic stability
3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid 9-tert-butyl ester 1N, 1O 271.31 9-tert-butyl ester Lab-scale research
(1R,3S,4S)-2-Aza-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid 2-tert-butyl ester 1N ~227.3 2-tert-butyl ester Intermediate in drug synthesis
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane 2N ~224.3 3,7-dipropyl High lipophilicity, limited polarity

Biological Activity

3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester, also known by its IUPAC name, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Research indicates that compounds related to 3,7-diazabicyclo[3.3.1]nonane derivatives act primarily as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has implications for treating various disorders such as sleep disturbances and addiction.

  • Orexin Receptor Antagonism : These compounds inhibit orexin receptors (OX1 and OX2), which can lead to decreased food intake and altered reward pathways associated with addiction .
  • Antidepressant-like Effects : In animal models, the compound has shown potential antidepressant-like effects when administered chronically . This suggests a broader impact on mood regulation.

Pharmacological Studies

A summary of key studies investigating the biological activity of this compound is presented in the table below:

Study ReferenceFindings
Nollet et al., NeuroPharm (2011)Demonstrated antidepressant-like activity in a mouse model when administered chronically.
Prud'Neill et al., Neuroscience (2009)Showed attenuation of orexin A-induced activation in fasted rats exposed to food odors.
LeSage et al., Psychopharmacology (2010)Indicated pharmacological activity in a rat model of nicotine self-administration, suggesting potential utility in addiction therapies.

Case Study 1: Antidepressant Activity

In a study by Nollet et al., the administration of 3,7-Diaza-bicyclo[3.3.1]nonane derivatives resulted in significant reductions in depressive-like behaviors in mice subjected to stress tests. The results indicated that chronic treatment could modulate neurotransmitter systems involved in mood regulation.

Case Study 2: Orexin A Modulation

Prud'Neill et al. explored the effects of this compound on orexin A's action in hungry rats. The findings revealed that the compound effectively reduced the behavioral responses typically triggered by food-related stimuli, indicating its potential role in appetite regulation.

Q & A

What are the primary synthetic routes for 3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester, and what key reaction conditions influence yield?

Answer:
The synthesis typically involves multicomponent reactions to construct the bicyclo[3.3.1]nonane core. A validated approach includes:

  • Double Michael condensation : Starting from phenols (e.g., 470 in ), oxidation with phenyliodonium diacetate (PIDA) generates quinones (471), which undergo double Michael addition with 1,3-acetonedicarboxylates to form bicyclo[3.3.1]nonane-dicarboxylates (472). Hydrolysis and decarboxylation yield bicyclic diones (473), with yields ranging from 15–90% .
  • Protection with tert-butyl groups : Di-tert-butyl esters (e.g., QW-3653 in ) are introduced via esterification under anhydrous conditions, often using palladium/copper catalysts and triethylamine as a base. Key factors include strict control of moisture, inert atmospheres (argon), and chromatographic purification (silica gel with hexane/CH₂Cl₂) .

How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Tert-butyl groups appear as singlets at δ 1.71–1.78 ppm (¹H) and 28.1–28.2 ppm (¹³C). The bicyclic core protons resonate as distinct multiplets (e.g., δ 7.77–9.63 ppm for aromatic protons in β-carboline analogs) .
  • IR spectroscopy : Ester carbonyls (C=O) show strong absorption at ~1730 cm⁻¹. Tert-butyl C-H stretches appear at ~2974 cm⁻¹ .
  • Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 465 for di-tert-butyl derivatives) and fragmentation patterns (e.g., loss of CO₂ or tert-butoxy groups) confirm molecular weight and substituents .

What strategies mitigate regioselectivity challenges during bicyclo[3.3.1]nonane core formation?

Answer:

  • Oxidative control : PIDA-mediated phenol oxidation ensures precise formation of quinone intermediates, minimizing side reactions during Michael addition .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) enhance electrophilicity of carbonyl groups, favoring cyclization over linear byproducts .
  • Temperature modulation : Reactions conducted at 0–25°C improve regioselectivity by slowing competing pathways .

How do steric effects of the tert-butyl group influence reactivity in derivatization reactions?

Answer:

  • Protection stability : The bulky tert-butyl ester shields carboxyl groups from nucleophilic attack, enabling selective functionalization of other positions (e.g., N-alkylation or cross-coupling at the β-carboline core) .
  • Steric hindrance : Limits access to reactive sites, requiring elevated temperatures or catalysts (e.g., Pd/Cu for Sonogashira couplings) to proceed efficiently .

What pharmacological activities are documented for related 3,7-diaza-bicyclo[3.3.1]nonane derivatives?

Answer:

  • GABA receptor modulation : Analogs like 3,9-diaza-bicyclo[3.3.1]nonane derivatives exhibit subtype-selective binding to Bz/GABA(A) receptors, influencing neuroactive compound design .
  • Toxicity profiles : Bis(2-(3-methyl-3,9-diaza-bicyclo[3.3.1]non-9-yl)ethyl) azelate hydrochloride shows moderate acute toxicity (mouse LD₅₀ = 114 mg/kg IV), necessitating careful SAR studies .

What methodologies control stereochemistry in asymmetric synthesis of bicyclo[3.3.1]nonane systems?

Answer:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., [1S,2R,5R]-3-aza-bicyclo[3.1.0]hexane derivatives) ensures retention of configuration during cyclization .
  • Catalytic asymmetric induction : Palladium complexes with chiral ligands (e.g., BINAP) promote enantioselective cross-couplings in β-carboline derivatives .

How do electron-withdrawing/donating groups alter the compound’s physicochemical properties?

Answer:

  • Substitution at C-9 : Electron-withdrawing groups (e.g., nitro) increase solubility in polar solvents, while tert-butyl esters enhance lipophilicity (LogP ~7.6 in perylene analogs) .
  • Impact on fluorescence : Perylene-dicarboxylate analogs with tert-butyl groups exhibit redshifted emission spectra due to steric distortion of the π-system .

What purification techniques are optimal for isolating this compound?

Answer:

  • Column chromatography : Silica gel eluted with hexane/CH₂Cl₂ (7:3) effectively separates tert-butyl esters from unreacted starting materials .
  • Recrystallization : Low-polarity solvents (e.g., CH₂Cl₂/hexane) yield high-purity crystals, confirmed by sharp melting points (e.g., 305–307°C) .

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